
N-Metil-3,3-difenilpropilamina
Descripción general
Descripción
N-Methyl-3,3-diphenylpropylamine is a chemical compound that is related to various research areas, including polymer chemistry, crystallography, catalysis, and medicinal chemistry. It is a secondary amine with a methyl group attached to the nitrogen and a propyl chain substituted with two phenyl groups. This compound is of interest due to its potential applications in synthesizing polymers, understanding molecular conformations, and its role in biological systems as a metabolite .
Synthesis Analysis
The synthesis of N-Methyl-3,3-diphenylpropylamine can be achieved through various methods. One approach involves the reaction of 1-methyl-3,3-diphenylpropylamine with trichloromethyl chloroformate to yield N-(1-methyl-3,3-diphenylpropyl)isocyanate, which is a related compound and can be used to study further reactions and metabolite formation . Another method for synthesizing related compounds includes the reductive alkylation of ketones with appropriate amines, as seen in the synthesis of analogs of 3,4-methylenedioxyphenylisopropylamine .
Molecular Structure Analysis
The molecular structure of N-Methyl-3,3-diphenylpropylamine and its derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives have been investigated to understand their conformational properties and molecular chirality . Additionally, the molecular structure of N-methyldisilylamine, a compound with a similar N-methyl group, has been determined by electron diffraction, revealing coplanar heavy atoms and specific bond lengths .
Chemical Reactions Analysis
N-Methyl-3,3-diphenylpropylamine can undergo various chemical reactions. For example, it can participate in hydroamination reactions with diphenylbutadiyne to yield products with different substituents and isomer configurations . The compound can also form S-linked conjugates with glutathione or N-acetylcysteine, which release the isocyanate under basic conditions . Furthermore, related N-methylated compounds can undergo insertion reactions with isocyanates and isothiocyanates, leading to cycloadditions and the formation of triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-3,3-diphenylpropylamine and its polymers have been studied. For instance, the electrochemical synthesis of polydiphenylamine and poly-N-methylaniline from N-methylaniline results in polymers with varying conductivities and electrochemical stability. These polymers can be oxidized reversibly through different forms, each involving electron transfer per monomeric unit . The solubility and crystallization behavior of N-methylated diphenylguanidines have also been explored, showing the ability to construct water-soluble oligomers with multilayered aromatic structures .
Aplicaciones Científicas De Investigación
Aquí hay un análisis completo de las aplicaciones de investigación científica de la N-Metil-3,3-difenilpropilamina:
Síntesis de antagonistas SNRI-NMDA y neuroprotectores
Este compuesto se utiliza como intermedio en la síntesis de inhibidores selectivos de la recaptación de serotonina-norepinefrina (SNRI) y antagonistas del N-metil-D-aspartato (NMDA), que son importantes para desarrollar tratamientos para afecciones neurológicas .
Estándares de contaminantes ambientales
Los compuestos marcados con isótopos estables de this compound se utilizan como estándares para detectar contaminantes ambientales en el aire, el agua, el suelo, los sedimentos y los alimentos .
Aplicaciones de diagnóstico clínico
Los isótopos de este compuesto se emplean en varios diagnósticos clínicos, incluida la imagenología, el diagnóstico y la detección neonatal .
Química supramolecular
La investigación que involucra este compuesto incluye el estudio de interacciones de unión con varios receptores orgánicos e inorgánicos, proporcionando información sobre la química supramolecular y el diseño de nuevos sistemas de reconocimiento molecular .
Estudio de efectos estéricos y electrónicos
La presencia del grupo difenilpropilamina lo hace valioso para investigar los efectos estéricos y electrónicos de los grupos fenilo en la funcionalidad del nitrógeno .
Reacciones de alquilación catalítica de aminas
Sirve como sustrato en la exploración de reacciones de alquilación catalítica de aminas, procesos fundamentales para formar aminas terciarias .
Agente farmacológico
Este fármaco se ha utilizado como agente farmacológico para simplificar la elucidación de los mecanismos de reacción .
Mecanismo De Acción
Target of Action
The primary targets of N-Methyl-3,3-diphenylpropylamine are currently unknown. This compound is of interest in the field of organic chemistry, particularly in the study of amine reactivity and synthesis . It is frequently used as a building block in the construction of larger, more complex organic molecules .
Mode of Action
The presence of the diphenylpropylamine moiety makes it a valuable compound for research into the steric and electronic effects of phenyl groups on nitrogen functionality . It serves as a substrate in the exploration of catalytic amine alkylation reactions, which are fundamental processes for the formation of tertiary amines .
Biochemical Pathways
Research involving this compound includes its use in the study of binding interactions with various organic and inorganic receptors, providing insights into supramolecular chemistry and the design of novel molecular recognition systems .
Pharmacokinetics
It is known that the compound has a molecular weight of 22533 , and its solubility is slightly in chloroform and ethyl acetate . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
As an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants , it may have potential effects on the nervous system.
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. The compound’s solubility in chloroform and ethyl acetate may also suggest that its action and efficacy could be influenced by the solvent environment.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-3,3-diphenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182350 | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28075-29-8 | |
| Record name | N-Methyl-γ-phenylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28075-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028075298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3,3-diphenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3,3-diphenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3,3-DIPHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL47LGK6P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

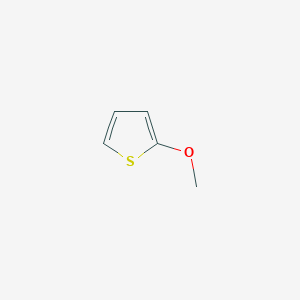
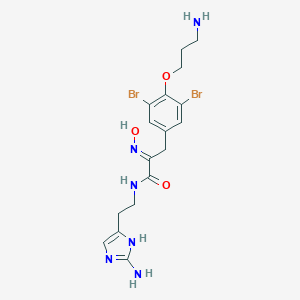
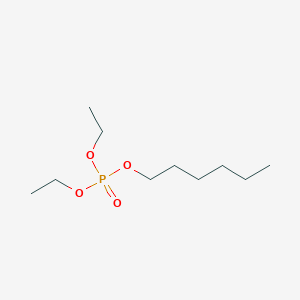

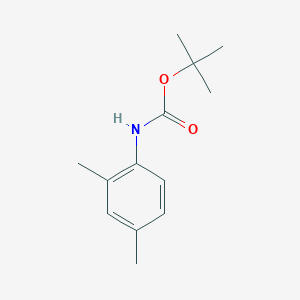

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)
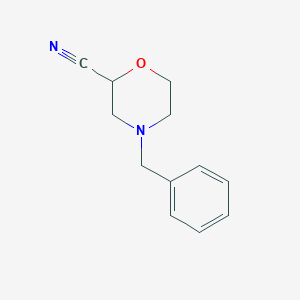

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

